molecular formula C12H17NO B1580969 4-(2-Methoxyphenyl)piperidine CAS No. 58333-75-8

4-(2-Methoxyphenyl)piperidine

Cat. No. B1580969
CAS RN: 58333-75-8
M. Wt: 191.27 g/mol
InChI Key: SRAVSVBVHDLLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)piperidine is a compound with the molecular formula C12H17NO . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-(2-Methoxyphenyl)piperidine is characterized by a piperidine ring attached to a methoxyphenyl group . The InChI code for this compound is 1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

4-(2-Methoxyphenyl)piperidine is a solid substance with a molecular weight of 191.27 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Analytical Toxicology

4-(2-Methoxyphenyl)piperidine, in its various forms, has been a subject of interest in forensic toxicology. Studies have identified it in cases involving fatalities and drug abuse. For instance, 2-Methoxydiphenidine (2-MXP), a related compound, was detected in post-mortem blood and urine samples in three deaths, highlighting its forensic relevance (Elliott et al., 2015). The detection and characterization of its metabolites in such cases are crucial for forensic analysis.

Pharmacological Studies

Research has also been conducted on the pharmacological aspects of compounds related to 4-(2-Methoxyphenyl)piperidine. For example, Methoxphenidine (2-MXP) has been examined for its chemical and psychoactive effects. Though it's primarily known as a dissociative and hallucinogenic drug, its potential pharmacological properties, such as NMDA antagonist activity and dopamine reuptake inhibition, are areas of interest (Orsolini et al., 2015).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds related to 4-(2-Methoxyphenyl)piperidine have been explored in various studies. The structural diversity of these compounds provides opportunities for drug discovery and development. For example, the synthesis of novel compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the scope of chemical innovation in this area (Wu Feng, 2011).

Biological Evaluation

Research into the biological effects of compounds structurally similar to 4-(2-Methoxyphenyl)piperidine includes the evaluation of their potential as dopamine transporter inhibitors. These studies contribute to understanding the role these compounds could play in treating neurological conditions (Lapa & Lapa, 2019).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

4-(2-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAVSVBVHDLLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337798
Record name 4-(2-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)piperidine

CAS RN

58333-75-8
Record name 4-(2-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58333-75-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-t-Butoxycarbonyl-4-(2-methoxyphenyl)piperidine (120 mg, 0.41 mmol) was dissolved in methylene chloride (2 ml). Thereto was added trifluoroacetic acid (2 ml) and the resulting solution was stirred at a room temperature for 1 hour. The solvent was evaporated under a reduced pressure, and the thus obtained residue was mixed with ethyl acetate. This was washed with 1 N sodium hydroxide aqueous solution and saturated brine in that order, and then the solvent was evaporated under a reduced pressure to obtain 82 mg of the aforementioned compound of interest (0.43 mmol, 104% in yield).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methoxybenzaldehyde (200 g) and ethyl acetoacetate (400 g) were mixed and cooled to 5° C. Piperidine (25 ml) was added and the mixture was stirred overnight at room temperature. The next day potassium tert-butoxide (25 g) was added. After 1.5 hours the mixture totally solidified and was left for 2 days. Ethanol (2000 ml) was added and the pricipitate was filtered off, washed with ethanol and finally dried in vacuo. Yield: 326 g. All of the thus obtained solid product (325 g) was added in small portions during one hour to a solution of potassium hydroxide (260 g) in water (320 ml) kept at 80-90° C. After stirring for further two hours at 80°, water (2000 ml) and diethyl ether (1000 ml) were added. After stirring, the organic phase was separated and discarded. To the remaining aqueous solution was added ice and concentrated hydrochloric acid until pH<1. After stirring for 45 minutes, the precipitated product was filtered off and dried. Yield of 3-(2-methoxyphenyl)-1,5-pentanedicarboxylic acid: 137 g, mp: 183-185° C. A mixture of the pentane-dicarboxylic acid (97 g) and urea (28 g) was heated at 160-165° C. for 2 hours. After cooling to 70° C., ethanol (150 ml) was added. The precipitated 4-(2-methoxyphenyl)-2,6-piperidinedione was filtered off and subsequently dried. Yield 66 g. Mp: 127-129° C. To a suspension of LiAlH4 (30 g) in dry THF (1000 ml) were added small portions (in total 65 g) of the piperidinedione while the temperature gradually raised to reflux. After reflux for 2.5 hours, the mixture was cooled below 10° C. and diluted aqueous NaOH solution (4M) (60 ml) was cautiously added. Precipitated inorganic salts were filtered off. The solvent was evaporated and the remaining oil was dissolved in dichloromethane, dried (anh. Na2SO4), filtered and dichloromethane evaporated leaving 56 g of 4-(2-methoxyphenyl)piperidine as an oil. All of the piperidine was dissolved in a mixture of 48% aqueous hydrobromic acid (400 ml) and a 33% solution of hydrogenbromide in acetic acid (400 ml). The solution was refluxed for 19 hours. Excess hydrobromic and acetic acids was evaporated in vacuo leaving 47 g of 4-(2-hydroxyphenyl)piperidine hydrobromide as a visceous oil. The hydrobromide (45 g) was dissolved in a mixture of water (300 ml) and THF (150 ml). Potassium carbonate (80 g) was added in small lots. A solution of di-tert-butyldicarbonate (40 g) in THF (150 ml) was added dropwise. The mixture was stirred overnight. The aqueous phase was separated and washed with dietyl ether (2×100 ml). The combined organic phases were dried (anh. MgSO4) and the solvents evaporated. The remaining product was stirred with diisopropyl ether and the precipitated product was filtered off. Yield of the title phenol derivative 5a: 24 g, mp: 187-189° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-(2-methoxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (190 mg, 0.65 mmol), and TFA (0.35 mL, 4.8 mmol) in dry CH2Cl2 (5 mL) is stirred at room temperature under nitrogen for 2 h. The mixture is concentrated under reduced pressure, and the residue is combined with CH2Cl2/sat. aqueous NaHCO3. The aqueous layer is extracted twice with CH2Cl2, the combined organic extracts are washed with brine, dried (MgSO4), filtered and concentrated to provide the title compound.
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2-methoxyphenyl)piperidine (0.67 g) in ethanol (10 mL) was treated with cyclohexene (4.2 mL) followed by 10% palladium on carbon (0.13 g). After heating to reflux for 2 hours, the reaction mixture was cooled to room temperature, diluted with ether and extracted with 1N hydrochloric acid. The aqueous layer was made basic with sodium bicarbonate and extracted with dichloromethane. The organic layers were dried over anhydrous sodium sulfate and evaporated to afford the piperidine (0.2 g); NMR (CDCl3): 1.60 (d of q, 2, J1 =12, J2 =4), 1.73-1.82 (broad, 2), 2.74-2.83 (d of t, 2, J1 =12, J2 =2), 3.02-3.2 (m, 3), 3.82 (s, 3), 6.85 (d, 1, J=8), 6.9 (m, 1), 7.15-7.26 (m, 2); MS: m/z=192(M+1). This material was used in the next step without further purification.
Name
1-benzyloxycarbonyl-4-(2-methoxyphenyl)piperidine
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxyphenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)piperidine
Reactant of Route 3
4-(2-Methoxyphenyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyphenyl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyphenyl)piperidine
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyphenyl)piperidine

Citations

For This Compound
48
Citations
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
L Zhang, MA Brodney, J Candler… - Journal of medicinal …, 2011 - ACS Publications
A novel series of mGluR2 positive allosteric modulators (PAMs), 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, is herein disclosed. Structure−activity relationship studies …
Number of citations: 41 pubs.acs.org
E Lacivita, P De Giorgio, D Patarnello, M Niso… - Experimental brain …, 2013 - Springer
Serotonin 7 (5-hydroxytryptamine7 or 5-HT 7 ) is the most recently identified serotonin receptor. It is involved in mood disorders and is studied as a target for antidepressants. Here, we …
Number of citations: 15 link.springer.com
M Modica, M Santagati, F Russo, L Parotti… - Journal of medicinal …, 1997 - ACS Publications
A series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(1H)-one and 3-substituted 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives was …
Number of citations: 85 pubs.acs.org
Y Yeni, AR Rizky - Indonesian Journal of Chemistry (Indones. J …, 2022 - karya.brin.go.id
The inflammatory process aids in healing and maintains the body's balance.Untreated acute inflammation can cause organ disease, which can lead to a chronic inflammatory phenotype…
Number of citations: 7 karya.brin.go.id
I Van Wijngaarden, CG Kruse… - Journal of medicinal …, 1988 - ACS Publications
A series of 2-phenylpyrrole Mannich bases was synthesized and screened in pharmacological models for antipsychotic activity and extrapyramidal effects. Structure modificationsof 5-(4-…
Number of citations: 50 pubs.acs.org
JC Jaen, LD Wise - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
As part of an on‐going research project, we required an efficient method for the preparation of compounds containing the 1,2,3,4‐tetrahydrobenzofuro[2,3‐c]pyridine ring nucleus. The …
Number of citations: 6 onlinelibrary.wiley.com
H Lu, Y Chen, B Yang, Q You - Acta Pharmaceutica Sinica B, 2011 - Elsevier
Ligand- and structure-based virtual screening methods were employed to identify novel non-hydroxamate histone deacetylase (HDAC) inhibitors. Based on the newly identified hit …
Number of citations: 16 www.sciencedirect.com
X Wang, AM Kauppi, R Olsson… - European Journal of …, 2003 - Wiley Online Library
Practical conditions for the synthesis of 4‐substituted N‐protected piperidines through CuCN·2LiBr‐catalyzed organozinc additions to 1‐acylpyridinium salts and subsequent hydrogen‐…
J Perregaard, EK Moltzen, E Meier… - Journal of medicinal …, 1995 - ACS Publications
Focus on development of very potent and selective a ligands has been intensified during recent years. Rec-ognition of a binding sites was originally based on the finding that …
Number of citations: 159 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.